molecular formula C19H17ClN2O5 B14996552 N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14996552
M. Wt: 388.8 g/mol
InChI Key: PHXYPWAAOZQYJJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a dimethoxyphenyl group connected through an oxazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated methoxybenzene derivatives.

    Attachment of the Dimethoxyphenyl Group: This can be done through nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethoxyphenyl group, resulting in different chemical properties.

    5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the chlorinated methoxyphenyl group, affecting its reactivity and applications.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both chlorinated methoxyphenyl and dimethoxyphenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O5/c1-24-15-7-5-12(20)9-13(15)21-19(23)14-10-17(27-22-14)11-4-6-16(25-2)18(8-11)26-3/h4-10H,1-3H3,(H,21,23)

InChI Key

PHXYPWAAOZQYJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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